

Technical Support Center: Analytical Guide for 4-Nitronicotinic Acid N-Oxide

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Compound of Interest

Compound Name: 4-Nitronicotinic acid N-oxide

CAS No.: 1078-05-3

Cat. No.: B086970

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Topic: Purity Assessment & Characterization of **4-Nitronicotinic Acid N-Oxide** CAS Registry Number: 1678-53-1 Formula: $C_6H_4N_2O_5$ Molecular Weight: 184.11 g/mol

Analytical Strategy: The "Why" and "How"

Assessing the purity of **4-Nitronicotinic acid N-oxide** requires a multi-modal approach due to its unique chemical features: a zwitterionic character (N-oxide), a strongly electron-withdrawing nitro group, and an ionizable carboxylic acid.

Core Challenges

- **Polarity & Retention:** The N-oxide and carboxylic acid moieties make the molecule highly polar, leading to poor retention on standard C18 columns without pH control.
- **Thermal Instability:** Pyridine N-oxides can undergo deoxygenation or rearrangement (Meisenheimer rearrangement) under high thermal stress, making GC (Gas Chromatography) unsuitable.

- Nucleophilic Sensitivity: The nitro group at the 4-position of a pyridine N-oxide is highly activated and susceptible to nucleophilic aromatic substitution (), even by water or hydroxide ions under basic conditions.

Recommended Workflow

- Primary Purity & Assay: Reverse-Phase HPLC (RP-HPLC) with acidic buffering. This separates the target from its likely precursors (Nicotinic acid N-oxide) and hydrolysis byproducts.
- Orthogonal Assay: Potentiometric Titration. Exploits the carboxylic acid functionality for a precise mass-balance check, independent of UV extinction coefficients.
- Identification:

H-NMR. Distinctive downfield shifts of the pyridine ring protons confirm the 4-nitro substitution pattern.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this method for quantitative purity (% area) and impurity profiling.

System Suitability:

- Column: C18 Polar-Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 5 μ m, 4.6 x 250 mm. Why? Standard C18 columns may suffer from "phase collapse" or poor retention of this highly polar acid.
- Wavelength: 260 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C (Do not exceed 30°C to prevent on-column degradation).

Mobile Phase Configuration:

- Buffer A: 20 mM Potassium Phosphate Monobasic (), adjusted to pH 2.5 with Phosphoric Acid (). Crucial: Low pH suppresses ionization of the carboxylic acid (), increasing retention.
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)	% Buffer A	% Solvent B	Event
0.0	95	5	Equilibration
15.0	60	40	Elution of target
20.0	20	80	Wash lipophilic impurities
25.0	95	5	Re-equilibration

Sample Preparation: Dissolve 10 mg sample in 10 mL of Mobile Phase A (or Water:Acetonitrile 90:10). Avoid dissolving in pure DMSO if the sample will sit for long periods, as DMSO can act as an oxidant/reductant under certain conditions.

Protocol B: Potentiometric Titration

Use this method for absolute assay (% w/w) verification.

Principle: The carboxylic acid group is titrated with a strong base. The N-oxide oxygen does not interfere in this pH range.

Reagents:

- 0.1 N Sodium Hydroxide (NaOH), standardized.
- Solvent: 50% Ethanol / 50% Water (degassed).

Procedure:

- Accurately weigh ~150 mg of dried **4-Nitronicotinic acid N-oxide**.
- Dissolve in 50 mL of the solvent mixture.
- Titrate potentiometrically with 0.1 N NaOH.
- Determine the endpoint from the second derivative of the pH vs. Volume curve.
- Calculation:

(Where

is volume in mL,

is normality,

is weight in mg)

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing or Split Peaks

User Question: "My main peak is tailing significantly, and sometimes I see a shoulder. Is my column failing?" Senior Scientist Response: Likely not. This is a classic pH mismatch.

- Cause: The carboxylic acid group () is partially ionizing if your mobile phase pH is near the . Mixed species (protonated/deprotonated) elute at slightly different rates.
- Solution: Lower the buffer pH to 2.0–2.5. This forces the molecule into its fully protonated (neutral) state, sharpening the peak. Ensure your column is stable at this pH.

Issue 2: Appearance of "Ghost" Peaks

User Question: "I see a new peak growing at RRT ~0.8 after the sample sits in the autosampler for 12 hours." Senior Scientist Response: You are likely observing nucleophilic substitution or photolysis.

- Mechanism: The 4-nitro group is a good leaving group in the N-oxide activated ring. If your diluent contains methanol or water and is not acidic enough, slow substitution to 4-methoxy or 4-hydroxy derivatives can occur.
- Solution:
 - Use Acetonitrile/Water as the diluent, not Methanol.
 - Keep the autosampler temperature at 4°C.
 - Use amber vials to prevent photo-degradation.

Issue 3: Low Assay Values vs. High HPLC Purity

User Question: "HPLC shows 99% purity, but Titration gives only 92%. Why the discrepancy?"

Senior Scientist Response: This indicates inorganic contamination or solvates.

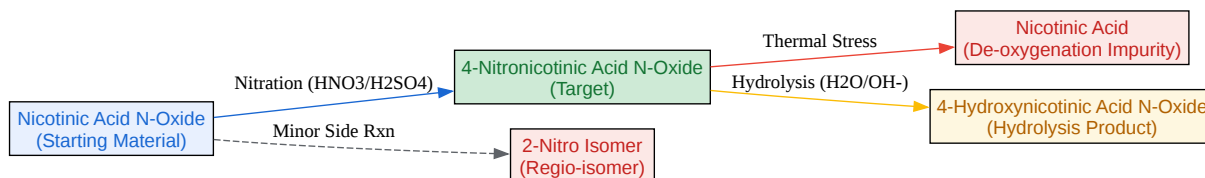
- Cause: The synthesis involves nitration with

.[1] Residual sulfate or nitrate salts are invisible to UV detection (HPLC) but add weight, depressing the titration assay.
- Solution: Check for sulfated ash residue. If high, recrystallize from water/ethanol to remove inorganic salts.

Impurity Profile & Visualization

Understanding the synthesis pathway is critical for identifying impurities. The compound is typically synthesized by nitrating Nicotinic Acid N-oxide.

Synthesis & Impurity Map



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Caption: Synthesis pathway and potential degradation products. Note the susceptibility of the nitro group to hydrolysis.

Common Impurities Table

Impurity Name	Origin	Relative Retention Time (RRT)*	Detection
Nicotinic Acid N-oxide	Unreacted Starting Material	~0.6	UV 260 nm
4-Hydroxynicotinic Acid N-oxide	Hydrolysis (Substitution of -NO ₂)	~0.4 (More Polar)	UV 260 nm
4-Aminonicotinic Acid N-oxide	Reduction Byproduct	~0.5	UV 260 nm
Nitrate/Sulfate Salts	Reagent Carryover	Void Volume (Unretained)	Indirect (Conductivity/Ash)

*RRT is estimated based on C18 polarity; actual values must be determined experimentally.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS for purity analysis? A: No. Pyridine N-oxides are thermally labile and often deoxygenate in the GC injection port (200°C+), leading to false identification of the non-oxidized pyridine. Use LC-MS (ESI mode) instead.

Q: What is the best storage condition? A: Store at -20°C, desiccated, and protected from light. The nitro group at the 4-position destabilizes the ring slightly compared to the parent N-oxide, making it sensitive to moisture.

Q: How do I remove the yellow color from my product? A: The pure compound is typically pale yellow/off-white. A deep yellow or orange color often indicates the presence of 4,4'-azopyridine impurities or other coupling products formed during nitration. Recrystallization from hot water or ethanol is usually effective.

References

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